molecular formula C20H19NO3S3 B5008838 5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5008838
M. Wt: 417.6 g/mol
InChI Key: DMVWTXBYZQFNLN-AQTBWJFISA-N
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Description

The compound “5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one” is a chemical compound with the molecular formula C20H19NO3S3 . It has an average mass of 417.565 Da and a monoisotopic mass of 417.052704 Da .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Thiazolidinones are known to exhibit a wide range of biological activities, but the exact mechanism would depend on the specific substituents on the thiazolidinone ring .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the resources I have access to. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for this compound would likely depend on its biological activity. Thiazolidinones are a focus of research due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Further studies could explore these potential applications.

Properties

IUPAC Name

(5Z)-5-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S3/c1-21-19(22)18(27-20(21)25)13-14-8-9-16(17(12-14)23-2)24-10-11-26-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVWTXBYZQFNLN-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCCSC3=CC=CC=C3)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2)OCCSC3=CC=CC=C3)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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